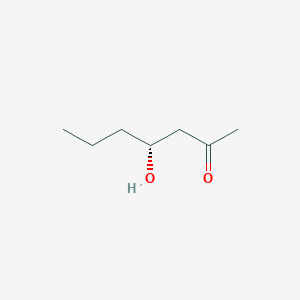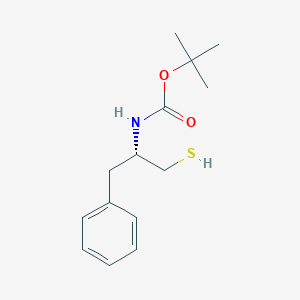
(S)-2-benzyl-2-N-Boc-amino-éthyl thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(s)-2-benzyl-2-n-bocamino-ethyl thiol is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound features a tert-butyl carbamate protecting group, a mercapto group, and a phenyl group, making it a versatile intermediate in various chemical reactions.
Applications De Recherche Scientifique
(s)-2-benzyl-2-n-bocamino-ethyl thiol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its thiol group.
Medicine: Investigated for its potential as a prodrug or in drug delivery systems.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2-benzyl-2-n-bocamino-ethyl thiol typically involves the following steps:
Starting Materials: The synthesis begins with (S)-3-phenyl-2-propanol, which is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form (S)-tert-butyl (3-phenyl-2-hydroxypropyl)carbamate.
Introduction of Mercapto Group: The hydroxyl group is then converted to a thiol group using reagents like thionyl chloride followed by sodium hydrosulfide, yielding (S)-tert-butyl (1-mercapto-3-phenylpropan-2-yl)carbamate.
Industrial Production Methods
In industrial settings, the production of (s)-2-benzyl-2-n-bocamino-ethyl thiol may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature and Pressure: Control of temperature and pressure to ensure efficient conversion and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(s)-2-benzyl-2-n-bocamino-ethyl thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or iodine.
Reduction: The carbamate group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or thioesters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents under mild conditions.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding amines.
Substitution: Thioethers or thioesters.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-tert-Butyl (1-mercapto-3-phenylpropan-2-yl)carbamate: The enantiomer of the compound, with similar chemical properties but different biological activity.
tert-Butyl (1-mercapto-3-phenylpropan-2-yl)carbamate: The racemic mixture, which may have different reactivity and applications.
Uniqueness
(s)-2-benzyl-2-n-bocamino-ethyl thiol is unique due to its chiral nature, which allows for enantioselective reactions and specific interactions with biological targets. This makes it valuable in asymmetric synthesis and drug development.
Propriétés
IUPAC Name |
tert-butyl N-[(2S)-1-phenyl-3-sulfanylpropan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2S/c1-14(2,3)17-13(16)15-12(10-18)9-11-7-5-4-6-8-11/h4-8,12,18H,9-10H2,1-3H3,(H,15,16)/t12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBYEBRVJRDWPB-LBPRGKRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)CS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20931100 |
Source


|
| Record name | tert-Butyl hydrogen (1-phenyl-3-sulfanylpropan-2-yl)carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20931100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141437-85-6 |
Source


|
| Record name | tert-Butyl hydrogen (1-phenyl-3-sulfanylpropan-2-yl)carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20931100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
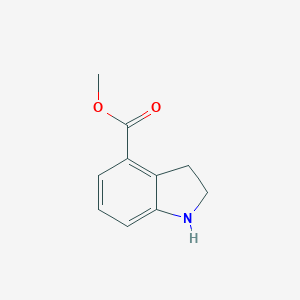
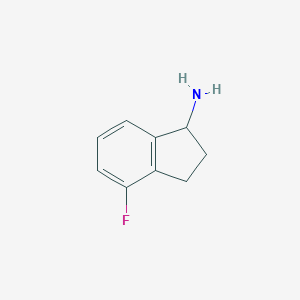
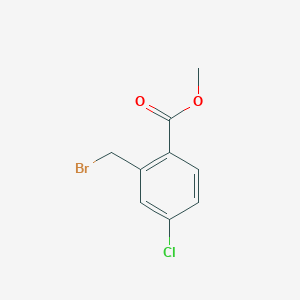

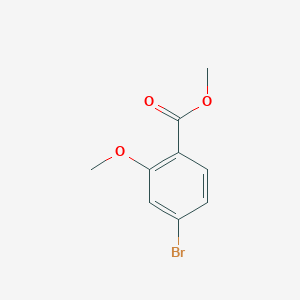
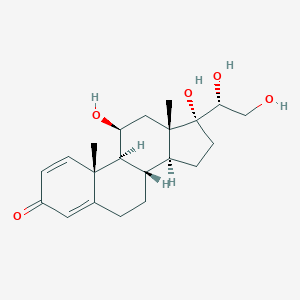
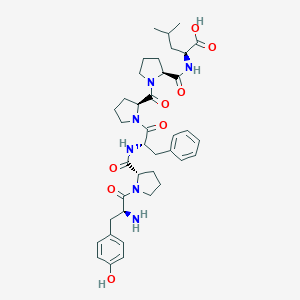
![[(6Ar,10aR)-1-[tert-butyl(dimethyl)silyl]oxy-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-9-yl]methanol](/img/structure/B136151.png)
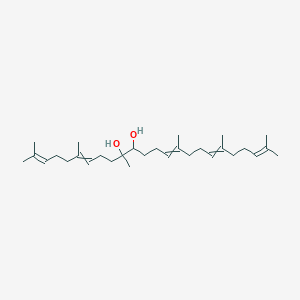
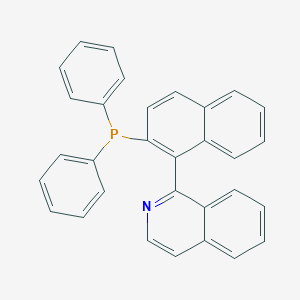
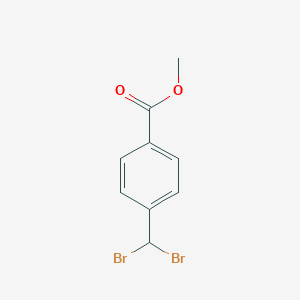
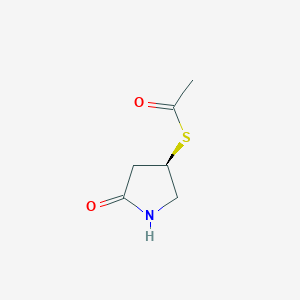
![benzyl N-[(1R)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate](/img/structure/B136169.png)
